REACTION_CXSMILES
|
[CH3:1][Li].[OH:3][C:4]1C=C2[C:7]([CH:8]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[CH:18]=[CH:17][CH:16]=3)[CH2:9]C(=O)O2)=[CH:6][CH:5]=1.[CH3:25][CH2:26][O:27][CH2:28][CH3:29]>C(O)(=O)C>[CH3:25][C:26]1([CH3:1])[CH2:9][CH:8]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=[CH:17][CH:16]=2)[C:7]2[C:28](=[CH:29][C:4]([OH:3])=[CH:5][CH:6]=2)[O:27]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1)=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour a purple solid
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated out of solution
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave a dark coloured oil which
|
Type
|
CUSTOM
|
Details
|
The glacial acetic acid was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water, saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave an extremely viscous oil, column chromatography of which on silica
|
Type
|
WASH
|
Details
|
eluting with 40°-60° petrol
|
Type
|
TEMPERATURE
|
Details
|
ether (gradually increasing concentration of ether)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC(=CC=C2C(C1)C1=CC=CC2=CC=CC=C12)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |